molecular formula C9H8N2O2 B1592559 3-methyl-1H-indazole-6-carboxylic acid CAS No. 201286-96-6

3-methyl-1H-indazole-6-carboxylic acid

Cat. No. B1592559
M. Wt: 176.17 g/mol
InChI Key: HJVKVWJWZDGWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound containing nitrogen and a methyl group . It is used as an intermediate in the synthesis of other compounds . The compound is an off-white solid .


Molecular Structure Analysis

The molecular formula of 3-methyl-1H-indazole-6-carboxylic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

3-Methyl-1H-indazole-6-carboxylic acid is an off-white solid . Its molecular weight is 176.17 .

Scientific Research Applications

  • 3-methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8O2N2 . It is a solid substance and its CAS Number is 201286-96-6 .
  • This compound is available for purchase from various chemical suppliers, such as Enamine and Sigma-Aldrich .
  • It’s important to note that the safety data for this compound indicates that it can cause skin and eye irritation, and it is harmful to aquatic life .

Unfortunately, the specific applications of this compound in scientific research are not readily available in the sources I have access to. It’s possible that this compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research , but the specific details of these applications are not provided.

  • Anti-inflammatory Agents

    • Indazoles have been found to have anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
    • Another derivative, 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chloro benzyl)thiazol-4-one, was reported to have anti-inflammatory potential .
  • Carbonyl Reductase Inhibitors

    • Certain indazole derivatives, such as 3-(methyl-N-ethylcarbamate)-6-(N′-ethylphenylamino) indazol-4,7-dione and 3-(Methyl-N-ethylcarbamate)-6-(N′-methylphenyl amino)indazol-4,7-dione, were found to display carbonyl reductase inhibitory activities .
  • Anti-inflammatory Agents

    • Indazoles have been found to have anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
    • Another derivative, 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chloro benzyl)thiazol-4-one, was reported to have anti-inflammatory potential .
  • Carbonyl Reductase Inhibitors

    • Certain indazole derivatives, such as 3-(methyl-N-ethylcarbamate)-6-(N′-ethylphenylamino) indazol-4,7-dione and 3-(Methyl-N-ethylcarbamate)-6-(N′-methylphenyl amino)indazol-4,7-dione, were found to display carbonyl reductase inhibitory activities .

Safety And Hazards

3-Methyl-1H-indazole-6-carboxylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKVWJWZDGWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625352
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H-indazole-6-carboxylic acid

CAS RN

201286-96-6
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-methyl-1H-indazole-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.